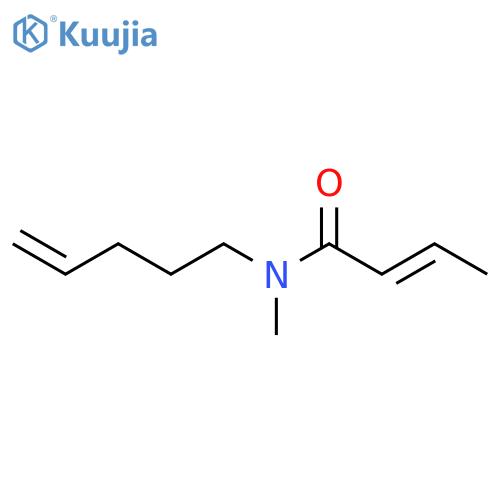

Cas no 1603919-36-3 (N-methyl-N-(pent-4-en-1-yl)but-2-enamide)

N-メチル-N-(ペント-4-エン-1-イル)ブト-2-エンアミドは、不飽和アミド化合物の一種であり、分子内に二つの反応性の高い二重結合(ペンテニル基とブテンアミド部位)を有しています。この構造特性により、付加反応や環化反応などの有機合成反応において高い反応性を示します。特に、分子設計における架橋点や官能基導入の前駆体として有用です。また、選択的修飾が可能なため、医薬品中間体や機能性材料の合成に応用できます。安定性と反応性のバランスが良く、実験室規模から工業的プロセスまで幅広い利用が期待される化合物です。

1603919-36-3 structure

商品名:N-methyl-N-(pent-4-en-1-yl)but-2-enamide

N-methyl-N-(pent-4-en-1-yl)but-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-methyl-N-(pent-4-en-1-yl)but-2-enamide

- EN300-1290958

- 1603919-36-3

-

- インチ: 1S/C10H17NO/c1-4-6-7-9-11(3)10(12)8-5-2/h4-5,8H,1,6-7,9H2,2-3H3/b8-5+

- InChIKey: TWAKPXFFNPRFME-VMPITWQZSA-N

- ほほえんだ: O=C(/C=C/C)N(C)CCCC=C

計算された属性

- せいみつぶんしりょう: 167.131014166g/mol

- どういたいしつりょう: 167.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

N-methyl-N-(pent-4-en-1-yl)but-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290958-5000mg |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 5000mg |

$2235.0 | 2023-09-30 | ||

| Enamine | EN300-1290958-50mg |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 50mg |

$647.0 | 2023-09-30 | ||

| Enamine | EN300-1290958-100mg |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 100mg |

$678.0 | 2023-09-30 | ||

| Enamine | EN300-1290958-250mg |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 250mg |

$708.0 | 2023-09-30 | ||

| Enamine | EN300-1290958-10000mg |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 10000mg |

$3315.0 | 2023-09-30 | ||

| Enamine | EN300-1290958-1.0g |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1290958-2500mg |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 2500mg |

$1509.0 | 2023-09-30 | ||

| Enamine | EN300-1290958-1000mg |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 1000mg |

$770.0 | 2023-09-30 | ||

| Enamine | EN300-1290958-500mg |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide |

1603919-36-3 | 500mg |

$739.0 | 2023-09-30 |

N-methyl-N-(pent-4-en-1-yl)but-2-enamide 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

1603919-36-3 (N-methyl-N-(pent-4-en-1-yl)but-2-enamide) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量